molecular formula C14H12ClN3O B3847741 N'-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide

N'-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide

Cat. No.: B3847741
M. Wt: 273.72 g/mol
InChI Key: YETFDTLCYFFIBG-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a nicotinohydrazide moiety linked to a 4-chlorophenyl group through an ethylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide typically involves the condensation reaction between 4-chloroacetophenone and nicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-chloroacetophenone in ethanol.
  • Add nicotinohydrazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While the laboratory synthesis of N’-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research indicates that it may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity or bind to specific receptors, thereby modulating biological pathways involved in inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

N’-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide can be compared with other hydrazone derivatives, such as:

  • N’-[1-(4-bromophenyl)ethylidene]nicotinohydrazide
  • N’-[1-(4-fluorophenyl)ethylidene]nicotinohydrazide
  • N’-[1-(4-methylphenyl)ethylidene]nicotinohydrazide

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and physical properties. For instance, the chloro group in N’-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide may enhance its antimicrobial activity compared to its bromine or fluorine counterparts.

Properties

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-10(11-4-6-13(15)7-5-11)17-18-14(19)12-3-2-8-16-9-12/h2-9H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETFDTLCYFFIBG-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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